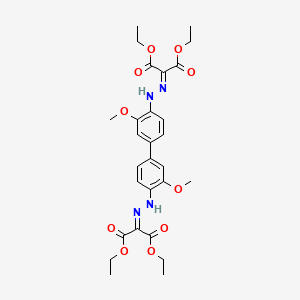
3,3'-Dimethoxybenzidine diethyl malonate hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethoxybenzidine diethyl malonate hydrazone is a chemical compound with the molecular formula C28H34N4O10 and a molecular weight of 586.59 g/mol . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes two methoxy groups attached to benzidine and a hydrazone linkage with diethyl malonate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxybenzidine diethyl malonate hydrazone typically involves the reaction of 3,3’-dimethoxybenzidine with diethyl malonate in the presence of hydrazine. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate . This enolate ion then reacts with the electrophilic carbonyl group of 3,3’-dimethoxybenzidine to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3,3’-Dimethoxybenzidine diethyl malonate hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: The methoxy groups on the benzidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzidine derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
3,3’-Dimethoxybenzidine diethyl malonate hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-Dimethoxybenzidine diethyl malonate hydrazone involves its interaction with various molecular targets. The hydrazone linkage can undergo nucleophilic addition reactions, forming stable intermediates. These intermediates can then participate in further reactions, leading to the formation of the final products. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
類似化合物との比較
Similar Compounds
3,3’-Dimethoxybenzidine: Lacks the diethyl malonate hydrazone linkage.
Diethyl malonate: Does not have the benzidine moiety.
Hydrazone derivatives: Similar in structure but may have different substituents on the benzidine or malonate groups.
Uniqueness
3,3’-Dimethoxybenzidine diethyl malonate hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the hydrazone linkage makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
103124-59-0 |
|---|---|
分子式 |
C28H34N4O10 |
分子量 |
586.6 g/mol |
IUPAC名 |
diethyl 2-[[4-[4-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]propanedioate |
InChI |
InChI=1S/C28H34N4O10/c1-7-39-25(33)23(26(34)40-8-2)31-29-19-13-11-17(15-21(19)37-5)18-12-14-20(22(16-18)38-6)30-32-24(27(35)41-9-3)28(36)42-10-4/h11-16,29-30H,7-10H2,1-6H3 |
InChIキー |
GYCGGBOAZZCQNE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C2=CC(=C(C=C2)NN=C(C(=O)OCC)C(=O)OCC)OC)OC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


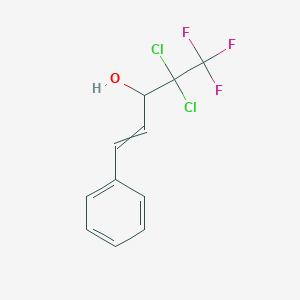

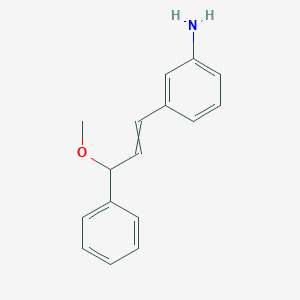
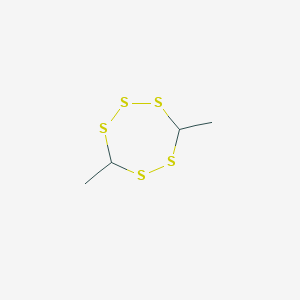
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
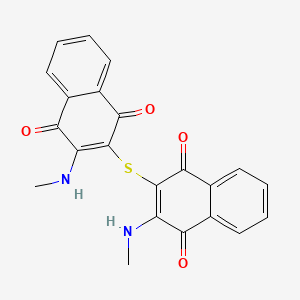
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)


